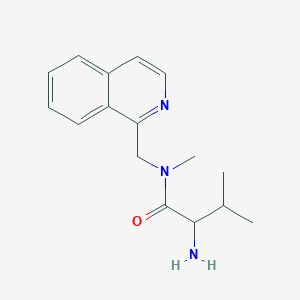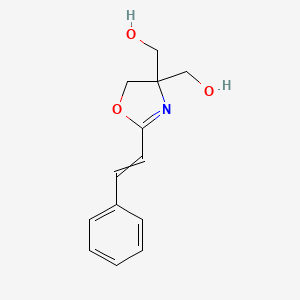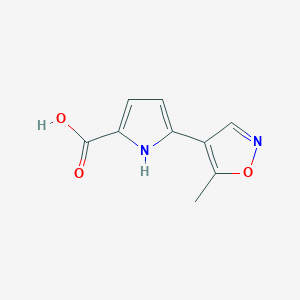![molecular formula C21H19NO2S B14792289 1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)
1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] is a complex organic compound that features a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of benzothiophene and benzofuran intermediates, followed by their coupling and subsequent cyclization to form the spiro structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-tumor and anti-inflammatory effects.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound
Propiedades
Fórmula molecular |
C21H19NO2S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1-benzothiophen-2-yl(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-yl)methanone |
InChI |
InChI=1S/C21H19NO2S/c23-20(19-13-15-5-2-4-8-18(15)25-19)22-11-9-21(10-12-22)17-7-3-1-6-16(17)14-24-21/h1-8,13H,9-12,14H2 |
Clave InChI |
OOLWSLGEGKZCCK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12C3=CC=CC=C3CO2)C(=O)C4=CC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


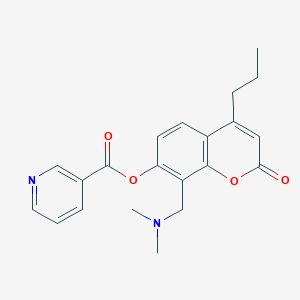

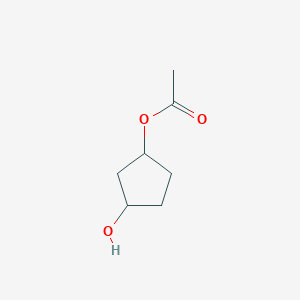
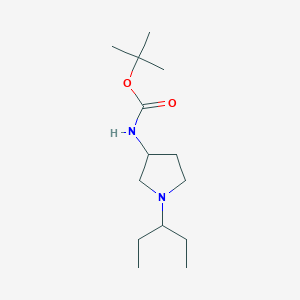
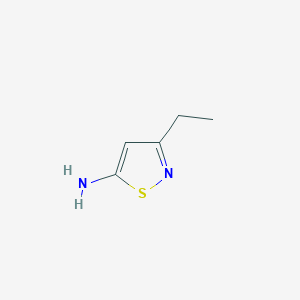
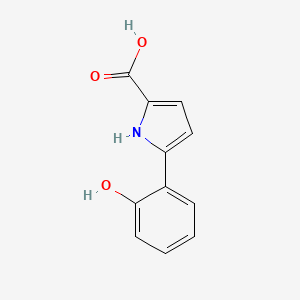
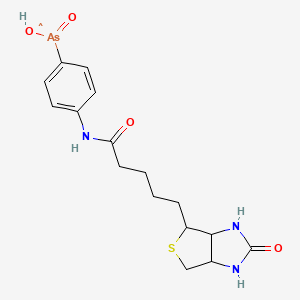
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)
![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)
